2-Nitro-2-propyl-1,3-propanediol
Overview
Description
2-Nitro-2-propyl-1,3-propanediol is an organic compound with the molecular formula C6H13NO4 and a molecular weight of 163.17 g/mol . It is known for its applications in various chemical and industrial processes. This compound is characterized by its nitro group attached to a propyl chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-2-propyl-1,3-propanediol can be synthesized through the reaction of nitromethane with paraformaldehyde in the presence of sodium methoxide . The reaction typically involves evaporative cooling of methanol to maintain reaction temperatures between 35 to 50°C . This method ensures a safe and efficient production process.
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The use of sodium methoxide as a catalyst and the maintenance of specific temperature ranges are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-2-propyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents like chlorine and bromine are employed for substitution reactions.
Major Products Formed
Oxidation: 2-Nitro-1-propen-3-ol and other nitro derivatives.
Reduction: 2-Amino-2-propyl-1,3-propanediol.
Substitution: 2,3-Dichloro-2-nitropropanol and 2,3-Dibromo-2-nitropropanol.
Scientific Research Applications
2-Nitro-2-propyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of biocides and preservatives
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-nitro-1,3-propanediol (Bronopol): Known for its wide-spectrum antimicrobial properties.
2-Isopropyl-2-nitro-1,3-propanediol: Similar structure with an isopropyl group instead of a propyl group.
2-Ethyl-2-nitro-1,3-propanediol: Contains an ethyl group instead of a propyl group.
Uniqueness
2-Nitro-2-propyl-1,3-propanediol is unique due to its specific nitro and propyl group configuration, which imparts distinct chemical reactivity and applications compared to its analogs .
Properties
IUPAC Name |
2-nitro-2-propylpropane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-2-3-6(4-8,5-9)7(10)11/h8-9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMILNLGCVJMNIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)(CO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204937 | |
Record name | 2-Nitro-2-propyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5638-92-6 | |
Record name | 2-Nitro-2-propyl-1,3-propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-2-propyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-NITRO-2-PROPYL-1,3-PROPANEDIOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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